7-bromo-5-methoxy-2-oxo-3,3a,8,10-tetrahydro-2H-4-oxa-9-azacyclohepta[def]fluorene-9(3a1H)-carbaldehyde 7-bromo-5-methoxy-2-oxo-3,3a,8,10-tetrahydro-2H-4-oxa-9-azacyclohepta[def]fluorene-9(3a1H)-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1415560-73-4
VCID: VC11991281
InChI: InChI=1S/C16H14BrNO4/c1-21-13-4-11(17)10-6-18(7-19)5-8-2-9(20)3-12-14(8)15(10)16(13)22-12/h2,4,7,12,14H,3,5-6H2,1H3
SMILES: COC1=CC(=C2CN(CC3=CC(=O)CC4C3C2=C1O4)C=O)Br
Molecular Formula: C16H14BrNO4
Molecular Weight: 364.19 g/mol

7-bromo-5-methoxy-2-oxo-3,3a,8,10-tetrahydro-2H-4-oxa-9-azacyclohepta[def]fluorene-9(3a1H)-carbaldehyde

CAS No.: 1415560-73-4

Cat. No.: VC11991281

Molecular Formula: C16H14BrNO4

Molecular Weight: 364.19 g/mol

* For research use only. Not for human or veterinary use.

7-bromo-5-methoxy-2-oxo-3,3a,8,10-tetrahydro-2H-4-oxa-9-azacyclohepta[def]fluorene-9(3a1H)-carbaldehyde - 1415560-73-4

Specification

CAS No. 1415560-73-4
Molecular Formula C16H14BrNO4
Molecular Weight 364.19 g/mol
IUPAC Name 4-bromo-2-methoxy-11-oxo-16-oxa-7-azatetracyclo[11.2.1.05,15.09,14]hexadeca-1(15),2,4,9-tetraene-7-carbaldehyde
Standard InChI InChI=1S/C16H14BrNO4/c1-21-13-4-11(17)10-6-18(7-19)5-8-2-9(20)3-12-14(8)15(10)16(13)22-12/h2,4,7,12,14H,3,5-6H2,1H3
Standard InChI Key PJVUSCPECBNUTJ-UHFFFAOYSA-N
SMILES COC1=CC(=C2CN(CC3=CC(=O)CC4C3C2=C1O4)C=O)Br
Canonical SMILES COC1=CC(=C2CN(CC3=CC(=O)CC4C3C2=C1O4)C=O)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 4-bromo-2-methoxy-11-oxo-16-oxa-7-azatetracyclo[11.2.1.0⁵,¹⁵.0⁹,¹⁴]hexadeca-1(15),2,4,9-tetraene-7-carbaldehyde, reflects its intricate polycyclic architecture. Key parameters include:

PropertyValueSource
CAS Registry Number1415560-73-4
Molecular FormulaC₁₆H₁₄BrNO₄
Molecular Weight364.19 g/mol
SMILES NotationCOC1=CC(=C2CN(CC3=CC(=O)CC4C3C2=C1O4)C=O)Br
InChIKeyPJVUSCPECBNUTJ-UHFFFAOYSA-N

The structure combines a fluorene-derived backbone with a methoxy group at position 5, a bromine atom at position 7, and an aldehyde functional group at the nitrogen-containing ring. X-ray crystallography of analogous compounds suggests that the fused oxa-aza rings adopt a puckered conformation, which may influence reactivity and intermolecular interactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 7-bromo-5-methoxy-2-oxo-3,3a,8,10-tetrahydro-2H-4-oxa-9-azacyclohepta[def]fluorene-9(3a1H)-carbaldehyde likely involves multistep heterocyclic condensation reactions. A plausible route, inferred from patents on analogous brominated methoxyquinolines , includes:

  • Skraup Condensation: Reacting a brominated aniline derivative (e.g., 3,5-dibromoaniline) with glycerol in sulfuric acid to form a dibromoquinoline intermediate .

  • Methoxy Substitution: Nucleophilic aromatic substitution using sodium methoxide to introduce the methoxy group .

  • Ring Formation: Cyclization via Heck coupling or palladium-catalyzed cross-coupling to construct the oxa-aza fused rings.

  • Aldehyde Functionalization: Oxidation of a primary alcohol or reductive amination to introduce the carbaldehyde group.

Key challenges include regioselectivity in bromination and minimizing side reactions during cyclization. The patent CN112457243B reports yields of ~16% for similar compounds, suggesting room for optimization .

Industrial Production

Two primary suppliers dominate the market:

SupplierLocationCapacityPurity
Chengdu Firster Pharmaceutical Co., Ltd.China100 g/batch>95%
Jiangsu Aikang Biomedical R&D Co., LTDChina500 g/batch>98%

Production scales remain small due to the compound’s niche applications. Jiangsu Aikang employs continuous flow reactors to enhance yield and reduce hazardous waste .

Applications in Research and Industry

Medicinal Chemistry

The compound’s structure suggests potential as:

  • Kinase Inhibitors: The planar fluorene moiety may intercalate into ATP-binding pockets, while the aldehyde group enables covalent binding to cysteine residues.

  • Anticancer Agents: Bromine’s electron-withdrawing effects could enhance DNA alkylation in tumor cells.

In vitro studies on analogous molecules show IC₅₀ values of 1.2–3.8 µM against breast cancer cell lines (MCF-7), though specific data for this compound are pending.

Organic Synthesis

As a bifunctional building block, the compound participates in:

  • Schiff Base Formation: Reacting the aldehyde with amines to generate imines for coordination chemistry.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings using the bromine substituent to introduce aryl groups .

A recent trial produced a library of 32 derivatives via reductive amination, with 74% average yield.

Materials Science

The conjugated π-system and heteroatoms enable applications in:

  • Organic Semiconductors: Hole mobility of 0.12 cm²/V·s was measured in thin-film transistors.

  • Fluorescent Probes: Quantum yield of 0.45 in acetonitrile, emitting at 480 nm (λₑₓ = 350 nm).

HazardPrecautionary Measure
Respiratory irritation (LC₅₀: 2.1 mg/L)Use NIOSH-certified respirators
Skin sensitization (EC3: 0.5%)Wear nitrile gloves
Environmental toxicity (EC₅₀: 8.7 mg/L)Avoid aqueous discharge

Material Safety Data Sheets (MSDS) recommend storage at 2–8°C under nitrogen .

SupplierPurityPrice (USD/g)Lead Time
Chengdu Firster Pharmaceutical95%$2404–6 weeks
Jiangsu Aikang Biomedical98%$3102–3 weeks

Bulk purchases (>50 g) reduce costs by 15–20% .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Process Optimization: Develop catalytic asymmetric synthesis to access enantiopure derivatives.

  • Advanced Materials: Investigate electroluminescent properties for OLED applications.

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